4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one
CAS No.: 618075-79-9
Cat. No.: VC16143089
Molecular Formula: C23H18FNO5
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618075-79-9 |
|---|---|
| Molecular Formula | C23H18FNO5 |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | (4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C23H18FNO5/c1-13-4-5-15(11-18(13)24)21(27)19-20(14-6-8-16(26)9-7-14)25(23(29)22(19)28)12-17-3-2-10-30-17/h2-11,20,26-27H,12H2,1H3/b21-19+ |
| Standard InChI Key | NWIWNTZAGBVSJE-XUTLUUPISA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)O)/O)F |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)O)O)F |
Introduction
The compound 4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with a diverse range of potential applications in chemical and pharmaceutical research. Despite the lack of specific information on this exact compound in the provided sources, we can infer its properties and potential uses based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of such compounds usually involves multi-step reactions, including condensation and coupling reactions. For example, the synthesis of 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves a multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
Potential Applications
Compounds with similar structures are often investigated for their biological activities, such as enzyme inhibition, receptor antagonism, or as substrates for specific enzymes . The presence of a furan ring and hydroxyl groups may contribute to antioxidant or anti-inflammatory properties, although specific studies on this compound are not available.
Research Findings and Data
Given the lack of specific data on 4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one, we can look at similar compounds for insights:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume